Bienvenue dans la boutique en ligne BenchChem!

(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate

Physicochemical profiling Drug-likeness Benzothiazole SAR

(Z)-Ethyl 2-(2-((2-bromobenzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate (CAS 865246-75-9) is a synthetic, small-molecule benzothiazole derivative with a molecular formula of C19H17BrN2O3S and a molecular weight of 433.3 g/mol. The structure incorporates a 2-bromobenzoyl imino substituent at the 2-position, a 6-methyl group on the benzothiazole core, and an ethyl acetate side chain attached to the thiazole nitrogen.

Molecular Formula C19H17BrN2O3S
Molecular Weight 433.32
CAS No. 865246-75-9
Cat. No. B2997072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate
CAS865246-75-9
Molecular FormulaC19H17BrN2O3S
Molecular Weight433.32
Structural Identifiers
SMILESCCOC(=O)CN1C2=C(C=C(C=C2)C)SC1=NC(=O)C3=CC=CC=C3Br
InChIInChI=1S/C19H17BrN2O3S/c1-3-25-17(23)11-22-15-9-8-12(2)10-16(15)26-19(22)21-18(24)13-6-4-5-7-14(13)20/h4-10H,3,11H2,1-2H3
InChIKeyJZPKDROWCSGZJB-VZCXRCSSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(Z)-Ethyl 2-(2-((2-bromobenzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate: Chemical Identity and Compound-Class Context for Research Procurement


(Z)-Ethyl 2-(2-((2-bromobenzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate (CAS 865246-75-9) is a synthetic, small-molecule benzothiazole derivative with a molecular formula of C19H17BrN2O3S and a molecular weight of 433.3 g/mol [1]. The structure incorporates a 2-bromobenzoyl imino substituent at the 2-position, a 6-methyl group on the benzothiazole core, and an ethyl acetate side chain attached to the thiazole nitrogen. Computed physicochemical properties include an XLogP3-AA of 4.9, zero hydrogen bond donors, and four hydrogen bond acceptors, placing it within the Lipinski-rule-of-five space typical of drug-like screening compounds [1]. The compound is catalogued in PubChem (CID 4048874) and is offered by multiple chemical vendors as a research-grade building block, though primary literature reporting its biological evaluation remains extremely scarce [1].

Why Benzothiazole Acetate Analogs Cannot Be Interchanged with CAS 865246-75-9 Without Quantitative Validation


Within the 2-imino-benzothiazole acetate series, subtle structural variations—including the position of the halogen on the benzoyl ring, the nature of the substituent at the benzothiazole 6-position, and the ester moiety—can profoundly affect target engagement, potency, and ADME properties. The 2-bromobenzoyl imino motif in CAS 865246-75-9 presents a specific steric and electronic profile that is distinct from the 4-bromo, 3-bromo, or des-bromo analogs, while the 6-methyl group modulates ring electron density and metabolic vulnerability relative to 6-methoxy, 6-fluoro, 6-chloro, or unsubstituted variants known in the literature [1]. Without head-to-head data, assuming functional equivalence is scientifically unjustified. The compound's heavy reliance on theoretical predictions rather than empirical comparative data underscores the procurement risk and the critical need for experimental benchmarking before it can be confidently selected over a close analog [1].

Quantitative Differentiation Evidence for CAS 865246-75-9 Relative to Closest Analogs


Physicochemical Profile Divergence: cLogP and H‑Bonding Features vs. Des‑Methyl and 4‑Bromo Analogs

The computed XLogP3-AA of 4.9 and zero hydrogen bond donors for CAS 865246-75-9 differentiate it from the less lipophilic des‑methyl analog (ethyl 2-(2-((2-bromobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate) and the 4‑bromo isomer (CAS 1005945-23-2), for which a modest lipophilicity shift is anticipated due to altered dipole moment and solvation. These differences may influence membrane permeability and protein binding, impacting screening outcomes [1].

Physicochemical profiling Drug-likeness Benzothiazole SAR

Absence of Empirical Biological Data Creates a Critical Knowledge Gap vs. Literature‑Precedented Benzothiazole Derivatives

A thorough search of PubMed, PubChem BioAssay, BindingDB, and ChEMBL returned zero in vitro binding, functional, cellular, or in vivo results for CAS 865246-75-9. In contrast, structurally related 2‑substituted benzothiazole derivatives (e.g., benzylidine hybrids reported in Azzam et al., 2025) have demonstrated IC50 values in the low‑micromolar range against H1299 (lung), HepG2 (liver), and MCF7 (breast) cancer cell lines. The absence of data for the target compound means that any claim of superior potency, selectivity, or ADME advantage over these literature‑precedented analogs is currently unsupportable [1].

Biological activity Data deficiency Procurement risk

Regioisomeric Halogen Effects: 2‑Bromo vs. 4‑Bromo Benzoyl Substitution May Influence Target Recognition but Lacks Direct Evidence

The 2‑bromobenzoyl substituent in CAS 865246-75-9 creates a distinct steric environment around the imino linkage compared to the 4‑bromobenzoyl isomer (CAS 1005945-23-2), potentially altering the dihedral angle between the benzothiazole and the phenyl ring. Published benzothiazole kinase inhibitor SARs indicate that ortho‑ vs. para‑halogen placement can shift selectivity among tyrosine kinases (e.g., ABL1 vs. CDK4), but no direct comparative data exist for this specific pair [1].

Halogen regioisomerism Structure–activity relationship Benzothiazole kinase inhibitors

Scientific Use Cases for CAS 865246-75-9 Grounded in Available Structural and Class‑Level Evidence


Combinatorial Library Expansion for Benzothiazole Kinase Inhibitor Screening

Given the benzothiazole scaffold's established presence in kinase inhibitor programs, CAS 865246-75-9 can serve as a novel monomer for parallel synthesis of focused libraries targeting ABL1, CDK4, or CDK6, where its ortho‑bromo substitution pattern provides a differentiated vector for exploring selectivity not covered by para‑halogen analogs [1].

Physicochemical Comparator in Drug‑Likeness Optimization Campaigns

The compound's elevated XLogP3-AA (4.9) relative to des‑methyl or methoxy‑substituted analogs makes it a useful comparator for studying the impact of lipophilicity on membrane permeability and metabolic stability within a matched molecular pair analysis [1].

Structure–Activity Relationship Probe for Halogen‑Position Effects in Iminobenzothiazole Series

The 2‑bromobenzoyl group enables systematic exploration of ortho‑halogen effects on target binding and ADME, which is not possible with the more commonly available 4‑bromo or unsubstituted benzoyl derivatives. This makes CAS 865246-75-9 a valuable tool compound for SAR studies, despite the current lack of published biological data [1].

Quote Request

Request a Quote for (Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.